molecular formula C7H14OS B12658301 2-((3-Methylbut-2-enyl)thio)ethanol CAS No. 82010-92-2

2-((3-Methylbut-2-enyl)thio)ethanol

Cat. No.: B12658301
CAS No.: 82010-92-2
M. Wt: 146.25 g/mol
InChI Key: IIZFSNCPYXUIHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((3-Methylbut-2-enyl)thio)ethanol is an organic compound with the molecular formula C7H14OS It is characterized by the presence of a thioether group and a hydroxyl group attached to an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Methylbut-2-enyl)thio)ethanol typically involves the reaction of 3-methylbut-2-en-1-ol with ethanethiol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve efficiency. The process may include steps such as distillation and purification to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-((3-Methylbut-2-enyl)thio)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a saturated thioether.

    Substitution: The thioether group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-((3-Methylbut-2-enyl)thio)acetone.

    Reduction: Formation of 2-((3-Methylbut-2-enyl)thio)ethane.

    Substitution: Formation of various substituted thioethers depending on the nucleophile used.

Scientific Research Applications

2-((3-Methylbut-2-enyl)thio)ethanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor to pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((3-Methylbut-2-enyl)thio)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The thioether group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The hydroxyl group may also participate in hydrogen bonding, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-((3-Methylbut-3-enyl)thio)ethanol
  • 2-((3-Methylbut-2-enyl)thio)ethane
  • 2-((3-Methylbut-2-enyl)thio)acetone

Uniqueness

2-((3-Methylbut-2-enyl)thio)ethanol is unique due to the presence of both a thioether and a hydroxyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and various applications.

Properties

CAS No.

82010-92-2

Molecular Formula

C7H14OS

Molecular Weight

146.25 g/mol

IUPAC Name

2-(3-methylbut-2-enylsulfanyl)ethanol

InChI

InChI=1S/C7H14OS/c1-7(2)3-5-9-6-4-8/h3,8H,4-6H2,1-2H3

InChI Key

IIZFSNCPYXUIHC-UHFFFAOYSA-N

Canonical SMILES

CC(=CCSCCO)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.